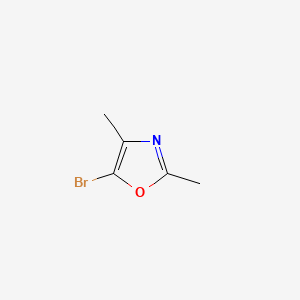

5-Bromo-2,4-dimethyl-oxazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2,4-dimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCANAGBSFRNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696181 | |

| Record name | 5-Bromo-2,4-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187399-73-1 | |

| Record name | 5-Bromo-2,4-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,4-dimethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2,4 Dimethyl Oxazole

Electrophilic Bromination Approaches

Electrophilic bromination stands as a primary method for the synthesis of 5-Bromo-2,4-dimethyl-oxazole. The electron-rich nature of the oxazole (B20620) ring facilitates the substitution of a bromine atom, particularly at the C5 position, which is activated by the methyl groups at C2 and C4.

Bromination of 2,4-Dimethyloxazole (B1585046) with N-Bromosuccinimide (NBS)

The use of N-Bromosuccinimide (NBS) is a well-documented and effective method for the bromination of 2,4-dimethyloxazole. sci-hub.se NBS serves as a convenient and solid source of electrophilic bromine, making it a favored reagent over liquid bromine. masterorganicchemistry.com The reaction proceeds via an electrophilic substitution mechanism where the bromine atom of NBS is attacked by the electron-rich C5 position of the oxazole ring. masterorganicchemistry.comwikipedia.org Research has shown that the direct electrophilic bromination of 2,4-dimethyloxazole with NBS can produce this compound in a notable yield of 55%. sci-hub.seresearchgate.net This particular method is highlighted for its simplicity, as it circumvents the need for a prior metallation step which is often required for other substituted oxazoles. sci-hub.se

Table 1: Bromination of 2,4-Dimethyloxazole with NBS

| Reagent | Product | Yield | Reference |

|---|

Bromination with Br2 in Various Solvents

Direct bromination using molecular bromine (Br2) is another established electrophilic substitution method for preparing 5-bromooxazoles. sci-hub.seresearchgate.net The reaction involving 2,4-dimethyloxazole and Br2 typically requires thermal conditions to facilitate the substitution. researchgate.net Studies indicate that 2,4-dimethyloxazole initially forms a bromine adduct, which upon heating to 135°C, transforms into the bromine-substituted derivative. researchgate.net This reaction is commonly carried out in solvents such as refluxing benzene (B151609) or dichloromethane (B109758) (CH2Cl2). sci-hub.seresearchgate.net

Bromination with NBS-H2SO4 or NBS-HOAc

To enhance the electrophilicity of the bromine source, NBS can be used in conjunction with strong acids like sulfuric acid (H2SO4) or acetic acid (HOAc). sci-hub.seresearchgate.net The combination of NBS and concentrated sulfuric acid is known to be effective for the monobromination of deactivated aromatic compounds, and this principle extends to heterocyclic systems. nih.gov The acidic medium protonates the NBS, making the bromine atom more electrophilic and facilitating the attack by the oxazole ring. This approach is a known strategy for the synthesis of substituted 5-bromooxazoles. sci-hub.seresearchgate.net

Flash-Vacuum Pyrolysis (FVP) Methods

Flash-vacuum pyrolysis (FVP) offers a distinct, high-temperature route for the synthesis of heterocyclic compounds through molecular rearrangement.

Pyrolysis of 2-Acetyl-4-bromo-3-methylisoxazol-5(2H)-one

A specific application of FVP is the synthesis of this compound from the precursor 2-Acetyl-4-bromo-3-methylisoxazol-5(2H)-one. sci-hub.seosi.lv This method involves the thermal decomposition of the isoxazolone derivative under high vacuum. researchgate.netosi.lvresearchgate.net The pyrolysis induces a molecular rearrangement and elimination of carbon dioxide, leading to the formation of the stable this compound ring system. semanticscholar.org This synthetic route has been cited as a previously established method for obtaining this specific trisubstituted oxazole. sci-hub.seresearchgate.netresearchgate.net

Regiocontrolled Lithiation and Electrophilic Bromine Source Reactions

Organometallic strategies, specifically regiocontrolled lithiation followed by quenching with an electrophilic bromine source, represent a powerful and versatile method for the synthesis of bromooxazoles. sci-hub.seresearchgate.net This approach allows for the precise introduction of a bromine atom at a specific position on the oxazole ring. sci-hub.se

The general procedure involves the deprotonation of an oxazole at a specific carbon using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a lithiated intermediate. sci-hub.seresearchgate.net This highly reactive organolithium species is then treated with an electrophilic bromine source. sci-hub.se Common brominating agents used in this step include molecular bromine (Br2), N-Bromosuccinimide (NBS), or 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). sci-hub.se Although this is a common strategy for various 5-bromooxazoles, it has been noted that for this compound, the simpler direct electrophilic bromination with NBS is sufficient and effective. sci-hub.se

Table 2: Common Reagents for Lithiation-Bromination of Oxazoles

| Lithiation Reagent | Electrophilic Bromine Source | Reference |

|---|---|---|

| n-Butyllithium (n-BuLi) | 1,2-Dibromo-1,1,2,2-tetrafluoroethane (DBTFE) | sci-hub.se |

| tert-Butyllithium (B1211817) (t-BuLi) | Bromine (Br2) | sci-hub.seresearchgate.net |

Direct Regiocontrolled Lithiation of Oxazoles

Direct lithiation of the oxazole ring followed by quenching with an electrophilic bromine source is a powerful and widely used method for the regioselective synthesis of bromo-oxazoles. sci-hub.seresearchgate.net The position of lithiation is directed by the substituents on the oxazole ring and the reaction conditions employed.

For the synthesis of 5-bromo-2,4-dimethyloxazole, a direct lithiation approach would theoretically involve the deprotonation of 2,4-dimethyloxazole at the C5 position. However, the acidity of the protons on an oxazole ring generally follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.org Therefore, direct lithiation of 2,4-dimethyloxazole would likely occur at the C2 methyl group or the C5 position, with potential for competitive reactions. To achieve regioselective bromination at the C5 position, a common strategy involves the temporary protection of the more acidic C2 position. sci-hub.se For instance, the C2 position can be protected with a triisopropylsilyl (TIPS) group. sci-hub.se Subsequent lithiation with a strong base like n-butyllithium (n-BuLi) would then occur at the C5 position, followed by trapping with a bromine source to yield the 5-bromo derivative. sci-hub.se Deprotection of the silyl (B83357) group would then afford the desired product.

A study on the regiocontrolled synthesis of bromo-oxazoles demonstrated that direct lithiation followed by reaction with an electrophilic bromine source is a common and effective method for producing various substituted 2-, 4-, and 5-bromo-oxazoles on a multigram scale. sci-hub.se

Reaction with Electrophilic Bromine Sources

Direct electrophilic bromination of 2,4-dimethyloxazole is a more straightforward approach to obtaining the 5-bromo derivative. This method relies on the inherent nucleophilicity of the oxazole ring, which preferentially undergoes electrophilic substitution at the C5 position, especially when electron-donating groups are present at C2 and C4. tandfonline.comsemanticscholar.org

A notable synthesis of 5-bromo-2,4-dimethyloxazole involves the direct electrophilic bromination of 2,4-dimethyloxazole (42) with N-bromosuccinimide (NBS). sci-hub.se This reaction proceeds in a 55% yield and avoids the need for a metallation step. sci-hub.seresearchgate.net Other brominating agents such as bromine in refluxing benzene or dichloromethane have also been reported for the synthesis of substituted 5-bromooxazoles. sci-hub.se

| Starting Material | Brominating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-dimethyloxazole (42) | N-bromosuccinimide (NBS) | This compound (31) | 55% | sci-hub.seresearchgate.net |

Alternative Synthetic Strategies for Bromo-Oxazoles

Beyond direct bromination and lithiation-bromination sequences, other synthetic strategies can be employed for the preparation of bromo-oxazoles, which could be adapted for the synthesis of 5-bromo-2,4-dimethyloxazole.

One such alternative method is flash-vacuum pyrolysis. 5-Bromo-2,4-dimethyloxazole has been synthesized via the flash-vacuum pyrolysis of 2-acetyl-4-bromo-3-methylisoxazol-5(2H)-one. sci-hub.seresearchgate.netosi.lv This method involves the thermal rearrangement of an isoxazolone precursor to form the oxazole ring.

Another approach involves the transformation of enamides. A base-promoted dibromination of enamides using carbon tetrabromide (CBr4) as the bromine source yields β,β-dibrominated secondary enamides. organic-chemistry.org These intermediates can then be converted to 5-bromo-oxazoles through a copper(I)-catalyzed intramolecular cyclization. organic-chemistry.org

The synthesis of bromo-oxazoles can also be achieved from other heterocyclic precursors. For instance, the synthesis of 2-bromo-4-(difluoromethyl)oxazole was accomplished via deoxofluorination of the corresponding aldehyde. sci-hub.se While not a direct route to the title compound, this illustrates the potential for functional group interconversion on a pre-existing bromo-oxazole scaffold.

| Method | Precursor | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Flash-Vacuum Pyrolysis | 2-Acetyl-4-bromo-3-methylisoxazol-5(2H)-one | Thermal Rearrangement | This compound | sci-hub.seresearchgate.netosi.lv |

| Enamide Cyclization | β,β-dibrominated secondary enamides | Cu(I)-catalyzed intramolecular cyclization | 5-Bromo-oxazoles | organic-chemistry.org |

Green Chemistry Approaches in Oxazole Synthesis Relevant to Brominated Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including oxazoles, to minimize the use and generation of hazardous substances. ijpsonline.comijpsonline.com While specific green chemistry methods for the synthesis of 5-bromo-2,4-dimethyloxazole are not extensively documented, general green approaches in oxazole synthesis can be considered relevant.

Microwave-assisted synthesis has been employed for the preparation of oxazole derivatives, often leading to shorter reaction times and improved yields. ijpsonline.com For example, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazoles has been achieved under microwave irradiation. ijpsonline.com This technique could potentially be applied to the bromination of 2,4-dimethyloxazole to enhance reaction efficiency.

The use of ionic liquids as reusable solvents is another green chemistry approach that has been utilized in oxazole synthesis. ijpsonline.comijpsonline.com For instance, the van Leusen synthesis of oxazoles has been successfully carried out in ionic liquids, which can be recovered and reused multiple times without a significant loss in product yield. ijpsonline.comijpsonline.com

Furthermore, the development of metal-free and catalyst-free reaction conditions is a key goal in green chemistry. A CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines has been developed for the sustainable synthesis of substituted oxazoles. organic-chemistry.org Additionally, a rapid and environmentally friendly method for the selective mono-bromination of benzo[d]oxazol-2(3H)-ones using a urea-hydrogen peroxide complex and hydrobromic acid has been reported. wiley.com Such approaches, if adapted, could offer greener alternatives for the synthesis of brominated oxazole derivatives.

Reactivity and Derivatization of 5 Bromo 2,4 Dimethyl Oxazole

Cross-Coupling Reactions

The bromine atom at the C-5 position of 5-Bromo-2,4-dimethyl-oxazole serves as a key functional handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to its role as a building block, enabling the construction of more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. For this compound, this reaction provides an efficient route to 5-aryl or 5-heteroaryl substituted 2,4-dimethyl-oxazoles. Research has demonstrated the utility of various bromooxazoles, including the 2,4-dimethyl substituted variant, in Suzuki-Miyaura cross-coupling reactions conducted under parallel synthesis conditions. researchgate.netsci-hub.se

A specific application of this reaction is documented in the synthesis of potential MAGL inhibitors. googleapis.com In this context, this compound was successfully coupled with a substituted pyrazole (B372694) boronic acid pinacol (B44631) ester. googleapis.com The reaction proceeded under standard palladium catalysis, highlighting the reliability of this transformation. googleapis.com

Table 1: Example of a Suzuki-Miyaura Reaction with this compound googleapis.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product |

|---|

The general success of the Suzuki-Miyaura reaction for 5-bromooxazoles underscores their value as multipurpose building blocks in discovery chemistry. researchgate.netsci-hub.se

Palladium-Catalyzed Coupling Reactions for Functionalization

Beyond the Suzuki-Miyaura reaction, the carbon-bromine bond in 5-bromooxazoles is amenable to other palladium-catalyzed transformations, such as Stille and Sonogashira couplings. nih.govwiley.com While specific examples detailing the use of this compound in these particular reactions are not extensively documented in readily available literature, studies on closely related 5-halo-oxazole derivatives provide strong evidence for the general applicability of these methods. nih.govwiley.com

For instance, 5-bromo- and 5-iodo-2-substituted oxazoles have been shown to participate effectively in Stille and Sonogashira reactions, allowing for the introduction of stannyl, alkynyl, and vinyl groups at the C-5 position. nih.govwiley.com These precedents suggest that this compound is a viable substrate for a range of palladium-catalyzed functionalization reactions, extending its synthetic utility beyond C-C bond formation with boronic acids. researchgate.netresearchgate.net

Copper(I)-Catalyzed Intramolecular Cyclization

Copper(I)-catalyzed reactions are significant in heterocyclic chemistry. Notably, a method involving the base-promoted dibromination of enamides followed by a Cu(I)-catalyzed intramolecular cyclization has been developed for the synthesis of 5-bromooxazoles. organic-chemistry.org This specific reaction constructs the 5-bromooxazole (B1343016) core itself rather than using this compound as a starting material for further derivatization. organic-chemistry.org

While this highlights the role of copper catalysis in the synthesis of the parent ring system, literature examples of derivatives of this compound undergoing subsequent Cu(I)-catalyzed intramolecular cyclizations to form more complex fused systems are not prominently reported.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the bromine atom at the C-5 position of the oxazole (B20620) ring is generally considered to be challenging. In the oxazole ring system, the order of reactivity for halogen substitution by nucleophiles is C-2 >> C-4 > C-5. This low reactivity at C-5 is attributed to the electronic properties of the oxazole ring. Consequently, reactions involving the direct displacement of the bromine atom in this compound by a nucleophile are rare and would likely require harsh reaction conditions. The primary route for functionalization at this position remains through cross-coupling chemistry.

Electrophilic Substitution Reactions

The reactivity of the oxazole ring towards electrophiles is highest at the C-5 position, especially when the ring is activated by electron-donating groups. The synthesis of this compound is itself a prime example of this reactivity. It can be prepared in a 55% yield via the direct electrophilic bromination of 2,4-dimethyloxazole (B1585046) using N-Bromosuccinimide (NBS). sci-hub.se

Since the most reactive site for electrophilic attack is already occupied by a bromine atom, further electrophilic substitution on the oxazole ring of this compound is synthetically unfavorable. Any subsequent electrophilic attack would be directed to less reactive positions and is not a common derivatization strategy for this compound.

Formation of Novel Fused Oxazole Derivatives

The functionalization of this compound via cross-coupling reactions opens up pathways for the synthesis of novel fused oxazole derivatives. A logical synthetic strategy would involve a palladium-catalyzed coupling to introduce a substituent at the C-5 position that contains a suitable functional group. This newly introduced group could then participate in a subsequent intramolecular cyclization reaction to form a new ring fused to the oxazole core.

For example, a Suzuki-Miyaura coupling could be used to attach an ortho-functionalized aryl group (e.g., bearing an amino, hydroxyl, or carboxyl group). A subsequent intramolecular condensation or cyclization reaction could then form a fused polycyclic heteroaromatic system. While general methods exist for the formation of fused heterocycles from functionalized azoles, specific examples starting from this compound are not widely detailed in the surveyed literature. nih.govacs.orgresearchgate.net Nevertheless, its demonstrated reactivity in cross-coupling reactions confirms its potential as a key intermediate for accessing such complex structures.

Diels-Alder Reactions of Oxazole Derivatives

Oxazole rings can function as azadiene components in [4+2] cycloaddition reactions, a transformation known as the Kondrat'eva pyridine (B92270) synthesis. wikipedia.orgrrbdavc.org This reaction is a powerful method for constructing highly substituted pyridine rings, which are prevalent scaffolds in pharmaceuticals and natural products. baranlab.orgsigmaaldrich.com The oxazole acts as the 4π-electron component (diene), reacting with a 2π-electron component (dienophile) such as an alkene or alkyne. sigmaaldrich.comorganic-chemistry.org

In the case of this compound, the substituents on the ring influence its reactivity. The electron-withdrawing nature of the bromine atom at C-5 modulates the electronic properties of the azadiene system. The reaction is typically a concerted, pericyclic process, although Lewis acid catalysis can be employed to promote the cycloaddition, particularly with less reactive dienophiles. organic-chemistry.org

The reaction begins with the [4+2] cycloaddition of the oxazole with a dienophile. wikipedia.org This forms a bicyclic ether-bridged intermediate, a 7-oxa-2-azabicyclo[2.2.1]heptene derivative. This initial adduct is often unstable and is typically not isolated. baranlab.org The reaction proceeds under thermal conditions, and its regioselectivity is governed by the electronic and steric properties of both the oxazole and the dienophile.

For this compound, the reaction with an unsymmetrical dienophile is expected to yield a specific regioisomer based on established principles of Diels-Alder reactions. A variety of dienophiles can be employed, leading to a diverse range of initial adducts.

Table 1: Representative Diels-Alder Cycloadditions with this compound This table presents the expected initial cycloadducts from the reaction of this compound with various dienophiles, based on the general mechanism of the Kondrat'eva synthesis. Specific experimental data for this compound is not widely reported; these represent plausible transformations.

| Dienophile | Structure of Dienophile | Expected Bicyclic Adduct |

| Ethylene | H₂C=CH₂ | 5-Bromo-2,4-dimethyl-7-oxa-2-azabicyclo[2.2.1]hept-2-ene |

| Maleic anhydride | C₄H₂O₃ | 5-Bromo-2,4-dimethyl-7-oxa-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| Methyl acrylate | CH₂=CHCOOCH₃ | 6-Carbomethoxy-5-bromo-2,4-dimethyl-7-oxa-2-azabicyclo[2.2.1]hept-2-ene |

| Acetylene | HC≡CH | 5-Bromo-2,4-dimethyl-7-oxa-2-azabicyclo[2.2.1]hepta-2,5-diene |

The key synthetic utility of the oxazole Diels-Alder reaction lies in the facile transformation of the initial bicyclic adduct into an aromatic pyridine ring. baranlab.org The adduct undergoes a retro-Diels-Alder-type ring-opening, typically through the elimination of a molecule of water (or another small molecule, depending on the dienophile and subsequent workup), to achieve aromatization. wikipedia.org

This process results in the formation of a polysubstituted pyridine. The substituents from the original oxazole and the dienophile are installed onto the newly formed pyridine ring in a predictable manner. Specifically, the C-2 and C-4 methyl groups of this compound become substituents on the pyridine ring, as does the C-5 bromine atom. The atoms from the dienophile form the remainder of the six-membered ring.

Table 2: Formation of Pyridine Derivatives This table illustrates the expected final pyridine products following the aromatization of the initial Diels-Alder adducts.

| Dienophile Used | Initial Adduct | Final Pyridine Product | Name of Pyridine Product |

| Ethylene | 5-Bromo-2,4-dimethyl-7-oxa-2-azabicyclo[2.2.1]hept-2-ene | 5-Bromo-2,4-dimethylpyridine | 5-Bromo-2,4-dimethylpyridine |

| Maleic anhydride | 5-Bromo-2,4-dimethyl-7-oxa-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 5-Bromo-2,4-dimethylpyridine-3,4-dicarboxylic acid | 5-Bromo-2,4-dimethylpyridine-3,4-dicarboxylic acid |

| Methyl acrylate | 6-Carbomethoxy-5-bromo-2,4-dimethyl-7-oxa-2-azabicyclo[2.2.1]hept-2-ene | Methyl 5-bromo-2,4-dimethylnicotinate | Methyl 5-bromo-2,4-dimethylpyridine-3-carboxylate |

Cycloaddition with Dienophiles

Reactions with Organolithium Reagents

The reaction of this compound with strong organometallic bases, particularly organolithium reagents, is a key method for its functionalization. The primary pathway for this reaction is a metal-halogen exchange at the C-5 position. wikipedia.orgclockss.org This reaction is typically rapid, even at low temperatures (e.g., -78 °C), and effectively converts the carbon-bromine bond into a carbon-lithium bond. tcnj.edu

The use of organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) transforms the relatively unreactive bromo-oxazole into a highly nucleophilic 5-lithio-2,4-dimethyloxazole intermediate. clockss.org This intermediate is not isolated but is immediately treated in situ with a suitable electrophile to generate a new C-C or C-heteroatom bond at the C-5 position. This strategy provides a powerful route to a wide array of 5-substituted-2,4-dimethyloxazoles. Studies on analogous compounds, such as 5-bromo-2-methyl-4-phenyloxazole, have demonstrated that treatment with butyllithium (B86547) cleanly yields the corresponding oxazol-5-yllithium derivative, which can be trapped effectively. clockss.org

Table 3: Derivatization via Organolithium Intermediates This table outlines the expected products from the reaction of this compound with an organolithium reagent followed by quenching with various electrophiles. The transformations are based on established reactivity for 5-bromooxazoles. clockss.org

| Organolithium Reagent | Electrophile (E⁺) | Structure of Electrophile | Final Product at C-5 | Name of Final Product |

| n-Butyllithium | Water (H₂O) | H-OH | -H | 2,4-Dimethyloxazole |

| n-Butyllithium | Iodomethane | CH₃-I | -CH₃ | 2,4,5-Trimethyloxazole |

| tert-Butyllithium | Benzaldehyde | C₆H₅CHO | -CH(OH)C₆H₅ | Phenyl(2,4-dimethyl-1,3-oxazol-5-yl)methanol |

| n-Butyllithium | Carbon dioxide (CO₂) | O=C=O | -COOH | 2,4-Dimethyloxazole-5-carboxylic acid |

| n-Butyllithium | N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | -CHO | 2,4-Dimethyloxazole-5-carbaldehyde |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of 5-Bromo-2,4-dimethyl-oxazole.

¹H-NMR: The proton NMR spectrum is expected to be relatively simple, confirming the presence of the two distinct methyl groups attached to the oxazole (B20620) ring. Since there are no protons directly on the ring, the spectrum should be characterized by two singlets. The chemical shifts are influenced by their position relative to the ring's heteroatoms and the bromine substituent. The methyl group at the C2 position is adjacent to the nitrogen and oxygen atoms, while the C4-methyl group is adjacent to the bromine-substituted C5 position.

¹³C-NMR: The carbon NMR spectrum provides evidence for each of the five carbon atoms in the molecule. It would feature signals for the two methyl carbons and the three carbons of the oxazole ring (C2, C4, and C5). The chemical shifts of the ring carbons are indicative of their electronic environment; for instance, the C2 carbon typically appears significantly downfield due to the adjacent oxygen and nitrogen atoms, while the C5 carbon's resonance is influenced by the attached heavy bromine atom. sci-hub.se

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Signal | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H-NMR | C2-CH₃ | ~2.4 | Singlet |

| C4-CH₃ | ~2.2 | Singlet | |

| ¹³C-NMR | C2 | ~158 | Quaternary Carbon |

| C4 | ~145 | Quaternary Carbon | |

| C5 | ~115 | Quaternary Carbon (Brominated) | |

| C2-CH₃ | ~14 | Methyl Carbon | |

| C4-CH₃ | ~11 | Methyl Carbon |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the compound's molecular weight and to gain structural insights from its fragmentation patterns. For this compound, the most telling feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity. This characteristic isotopic signature is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively. sci-hub.se Electron impact (EI) ionization would show the molecular ion ([M]⁺) and the [M+2]⁺ peak, confirming the presence of a single bromine atom.

Table 2: Predicted Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Expected m/z for Molecular Ion Peaks | Notes |

|---|---|---|---|

| C₅H₆BrNO | 174.9630 g/mol | 175 [M]⁺ (for ⁷⁹Br) | Characteristic 1:1 isotopic pattern for Bromine. |

| 177 [M+2]⁺ (for ⁸¹Br) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of the oxazole ring system and the associated alkyl groups. Key absorptions include the C=N stretching vibration and the C-O-C asymmetric stretching of the heterocyclic ring. The C-Br stretch is typically observed in the fingerprint region at lower wavenumbers.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (methyl) stretch | 2900-3000 | Medium |

| C=N (oxazole ring) stretch | 1600-1650 | Medium-Strong |

| C=C (oxazole ring) stretch | 1500-1550 | Medium |

| C-O-C (oxazole ring) stretch | 1050-1150 | Strong |

| C-Br stretch | 500-650 | Medium-Strong |

X-ray Crystallographic Analysis for Structural Confirmation

While spectroscopic methods provide powerful evidence for the structure of this compound, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of its molecular architecture. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.

An X-ray crystallographic analysis would yield a complete structural model, providing exact bond lengths, bond angles, and torsion angles. This is particularly crucial for confirming the regiochemistry of the substituents on the oxazole ring, leaving no doubt that the bromine atom is at the C5 position and the methyl groups are at C2 and C4. Furthermore, crystallographic data reveals intermolecular interactions in the solid state, such as packing forces, which can influence the material's physical properties. While a specific crystal structure for this compound is not widely reported, the technique has been essential in confirming the structures of analogous bromo-substituted heterocyclic compounds. scimagojr.com

Applications in Medicinal and Biological Chemistry Research

Anticancer Research and Enzyme Targeting

While direct studies evaluating 5-Bromo-2,4-dimethyl-oxazole for anticancer activity are not prominent in the literature, the broader class of oxazole-containing compounds is of significant interest in oncology. The oxazole (B20620) scaffold is a key component of numerous molecules developed as potential anticancer agents. For instance, research into other, more complex bromo-oxazole derivatives has demonstrated that they can be used to synthesize palladium complexes that induce apoptosis (programmed cell death) in cancer cell lines. Specifically, palladium(II) complexes featuring oxazole ligands have shown antitumor effects against human hepatoblastoma cells (HepG2). These findings underscore the importance of the oxazole motif in designing new therapeutic candidates for oncology, a field where this compound could serve as a valuable starting material for novel drug synthesis.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Current scientific literature does not extensively document the use of this compound as a direct agent or a key intermediate in the development of compounds with antimicrobial, antifungal, or antiviral properties.

Anti-inflammatory and Analgesic Properties

This compound has been utilized as a key building block in the synthesis of potent enzyme inhibitors with significant anti-inflammatory potential. Research detailed in patent literature shows its application in creating inhibitors for two specific enzymes: Factor XIIa (FXIIa) and Monoacylglycerol Lipase (MAGL). google.comgoogleapis.com

Inhibition of FXIIa, a serine protease involved in the blood coagulation cascade, is being explored for therapeutic benefits in treating inflammation. google.com Similarly, MAGL is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. googleapis.com Pharmacological disruption of MAGL activity has been shown to be protective in preclinical models of neuroinflammation and can prevent the widespread elevation of pro-inflammatory cytokines. googleapis.com

| Enzyme Target | Class | Role in Inflammation | Reference |

|---|---|---|---|

| Factor XIIa (FXIIa) | Serine Protease | Implicated in inflammatory processes; inhibition may provide therapeutic benefits. | google.com |

| Monoacylglycerol Lipase (MAGL) | Hydrolase | Inhibition prevents the breakdown of anti-inflammatory endocannabinoids and blocks the activation of brain-based immune cells (microglia), preventing pro-inflammatory cytokine release. | googleapis.com |

Antidiabetic and Anti-obesity Research

The application of this compound in antidiabetic research is linked to its role as a precursor for Factor XIIa (FXIIa) inhibitors. google.com Inhibition of FXIIa has been proposed as a therapeutic strategy for diabetic retinopathy and retinal edema caused by vascular hyperpermeability, including diabetic macular edema (DME). google.com

There is currently no significant information available in the reviewed scientific literature regarding the application of this compound in anti-obesity research.

Antitubercular and Antileishmanial Investigations

The application of this compound in the synthesis of compounds for antitubercular or antileishmanial investigations is not prominently documented in the reviewed scientific literature.

Targeting Neurological Disorders

A significant application of this compound in medicinal chemistry is its use as a synthetic intermediate for compounds targeting a range of neurological disorders. google.comgoogleapis.com This research is centered on the development of inhibitors for the enzymes Factor XIIa (FXIIa) and Monoacylglycerol Lipase (MAGL). google.comgoogleapis.com

Inhibition of FXIIa is being investigated for its potential to treat neuroinflammatory and neurodegenerative diseases. google.com Likewise, inhibitors of MAGL are being developed for the treatment or prophylaxis of neuroinflammation, pain, and a variety of neurodegenerative conditions. googleapis.com Genetic or pharmacological disruption of MAGL has been shown to be protective in several animal models of neurodegeneration. googleapis.com

| Enzyme Target | Associated Neurological Disorders | Reference |

|---|---|---|

| Factor XIIa (FXIIa) | Alzheimer's disease, Multiple Sclerosis, Epilepsy, Migraine, Neuroinflammatory Disorders | google.com |

| Monoacylglycerol Lipase (MAGL) | Alzheimer's disease, Parkinson's disease, Multiple Sclerosis, Amyotrophic Lateral Sclerosis (ALS), Traumatic Brain Injury, Stroke, Epilepsy, Anxiety, Migraine, Depression, Neuroinflammation | googleapis.com |

Interactions with Biological Targets (Enzymes, Receptors)

The primary role of this compound is as a precursor for molecules designed to interact with specific biological targets, particularly enzymes. google.comgoogleapis.com Through its use in multi-step synthesis, compounds are created that can selectively inhibit key enzymes implicated in disease pathways.

Factor XIIa (FXIIa): this compound is used to synthesize inhibitors of FXIIa, a serine protease. google.com FXIIa is the zymogen precursor of Factor XII and plays a role in the contact activation system of blood coagulation and inflammation. google.com

Monoacylglycerol Lipase (MAGL): This compound is also a building block for inhibitors of MAGL. googleapis.com MAGL is a serine hydrolase that is the key enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling lipid that modulates multiple physiological processes, including neuroinflammation. googleapis.com

The oxazole ring itself is a valuable pharmacophore because the nitrogen and oxygen atoms within the five-membered ring can participate in various non-covalent interactions with enzymes and biological receptors, contributing to the binding and activity of the final drug candidate. researchgate.net

Development of Novel Therapeutic Agents through Molecular Hybridization

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of different drug molecules) to create a single hybrid compound. This approach aims to develop new therapeutic agents with potentially improved affinity, efficacy, or a better safety profile. researchgate.net this compound is a valuable precursor in this process, primarily due to its suitability for cross-coupling reactions.

A pertinent example of this strategy involves a structurally similar isomer, 4-(4-bromophenyl)-2,5-dimethyloxazole. cbijournal.com In this research, the bromo-oxazole derivative was used as the foundational scaffold. Through a Buchwald-Hartwig amination reaction—another powerful cross-coupling method—various substituted aryl or heteroaryl amines were attached to the oxazole-containing structure. cbijournal.com This created a library of hybrid molecules where the 2,5-dimethyloxazole (B1606727) unit was linked to different aniline-based moieties. cbijournal.com This approach demonstrates how a bromo-substituted oxazole can be systematically modified to generate a diverse set of hybrid compounds for biological screening. cbijournal.com The same principle is directly applicable to this compound, enabling its use as a starting point for creating novel molecular hybrids with potential therapeutic applications.

Biological Evaluation and in vitro/in vivo Studies

For instance, the hybrid molecules synthesized from the related compound 4-(4-bromophenyl)-2,5-dimethyloxazole underwent extensive in vitro evaluation for their antimicrobial and antimalarial activities. cbijournal.com

In Vitro Antimicrobial Screening: The synthesized 2,5-dimethyl-4-(aryl/heteroaryl)aniline-1,3-oxazole derivatives were tested against two Gram-positive bacterial strains (Streptococcus pyogenes, Staphylococcus aureus) and two Gram-negative bacterial strains (Pseudomonas aeruginosa, Escherichia coli). Their antifungal activity was also assessed. The results identified specific derivatives that exhibited significant antimicrobial effects, highlighting the importance of the particular chemical group attached to the core scaffold. cbijournal.com

In Vitro Antimalarial Evaluation: The same series of compounds was screened for its activity against a strain of Plasmodium falciparum, the parasite responsible for malaria. Two compounds, in particular, demonstrated notable antimalarial activity. cbijournal.com

The table below summarizes the biological activities found for derivatives of a closely related isomer, illustrating the type of data generated in these studies.

| Compound ID | Bacterial Strain | Antifungal Activity | Antimalarial Activity (P. falciparum) |

| Derivative 3d | Good activity | Noted | Good activity |

| Derivative 3g | Good activity | Noted | Good activity |

| Data derived from studies on 2,5-dimethyl-4-(aryl/heteroaryl)aniline-1,3-oxazole derivatives. cbijournal.com |

In other research involving different oxazole-based compounds, in vivo studies have been conducted using animal models. For example, in the development of antidiabetic agents, novel oxazolidinedione derivatives were evaluated in genetically obese and diabetic KKAy mice and Wistar fatty rats. acs.org These studies measured key parameters like blood glucose and lipid levels to determine the compounds' effectiveness in a living system. acs.org Such in vivo models are crucial for confirming the therapeutic potential observed in earlier in vitro assays.

Applications in Materials Science Research

Development of Oxazole-Based Polymers and Fluorescent Dyes

The inherent properties of the oxazole (B20620) nucleus are frequently harnessed for industrial applications, including the development of photosensitizers and optical brighteners. globalresearchonline.net Oxazole derivatives are recognized for their utility as dyes and their potential as monomers for synthesizing novel polymers with specific electronic and optical properties. koreascience.kr The compound 5-Bromo-2,4-dimethyl-oxazole serves as a key intermediate in this field. The bromine atom at the C-5 position is a particularly useful functional group, enabling cross-coupling reactions like the Suzuki-Miyaura reaction. tandfonline.com This allows for the linking of the oxazole core to other aromatic systems, a common strategy for building the conjugated backbones of polymers or extending the chromophore system of a fluorescent dye.

Research has shown that oxazole derivatives can be synthesized to create dyes that absorb in the visible region, with colors ranging from brown to violet. globalresearchonline.netresearchgate.net The fluorescence of these dyes, often ranging from moderate to strong, confirms their potential for optical applications. globalresearchonline.netresearchgate.net Furthermore, studies on related compounds, such as those containing bromo-oxazole structures, demonstrate their role as foundational units for more complex functional molecules. For instance, halogenated oxazolines are considered highly useful structural motifs because they can be readily converted into functionalized oxazoles, which are integral parts of many synthetic intermediates. mdpi.com The synthesis of biphenyl-substituted oxazole derivatives through the Suzuki reaction of compounds like 4-(4-bromophenyl)-2,5-dimethyloxazole highlights a pathway for creating extended π-systems, which are crucial for the performance of both polymers and dyes. tandfonline.com

Luminescent Materials and Electronic Applications

The field of materials science has shown significant interest in oxazole derivatives for their luminescent properties and potential in electronic devices. evitachem.com Due to their electronic characteristics, oxazoles are actively explored as components in organic light-emitting diodes (OLEDs). evitachem.com The photophysical properties of oxazoles, including their fluorescence and stability, make them suitable candidates for luminescent materials. researchgate.netscispace.com

Studies on various oxazole derivatives reveal that their luminescent behavior is highly dependent on the substituents attached to the oxazole core. researchgate.netresearchgate.net The introduction of a phenyl group, for example, can enhance π-conjugation and improve fluorescence properties. researchgate.net A recent study on oxazole derivatives like 5-(furan-2-yl)-4-tosyloxazole and 5-(2-bromothiazol-4-yl)-4-tosyloxazoles indicated they have a broad energy band gap and good chemical stability, suggesting their potential use as an emissive layer in OLEDs. researchgate.net

The fluorescence of oxazole-containing compounds can be fine-tuned; for example, 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine derivatives have shown quantum yields approaching unity in non-polar solvents. researchgate.net While direct studies on this compound are limited, the principles from related structures suggest its utility. The methyl groups can contribute to solubility and stability, while the bromo-substituent offers a reactive site for further functionalization to tune the electronic and luminescent properties for specific applications, such as sensors or components in electronic displays.

Advanced Materials Requiring Specific Chemical Resistance

Polymers derived from oxazole rings, known as polyoxazoles, are recognized for their exceptional material properties, including high thermal stability and robust chemical resistance. material-properties.org The chemical resistance of a polymer describes its ability to withstand chemical attack and maintain its performance and structural integrity over a specified period. specialchem.com This property is critical in applications involving harsh environmental conditions or exposure to corrosive chemicals. specialchem.com

The excellent chemical resistance of thermoset polymers, a class that can include cross-linked polyoxazoles, is attributed to their highly crosslinked molecular structure, which makes it difficult for chemical agents to penetrate and degrade the material. specialchem.com Factors such as the base polymer, molecular weight, and the presence of cross-linking all influence a material's ability to resist chemical attack. specialchem.com

Table 1: Factors Influencing Chemical Resistance of Polymers

| Factor | Description | Impact on Resistance |

|---|---|---|

| Base Polymer | The intrinsic chemical nature of the repeating monomer unit. | Saturated and non-polar backbones generally offer better resistance to non-polar chemicals. specialchem.com |

| Molecular Weight | The average mass of the polymer chains. | Higher molecular weight typically improves chemical resistance due to increased chain entanglement. specialchem.com |

| Cross-linking | Covalent bonds formed between polymer chains. | A higher degree of cross-linking creates a more rigid network, significantly enhancing chemical resistance. specialchem.com |

| Additives | Substances like fillers, stabilizers, and antioxidants mixed into the polymer. | Can either enhance or, in some cases, detract from the overall chemical resistance depending on the additive's nature. specialchem.com |

| Environmental Factors | Temperature, chemical concentration, and duration of exposure. | Higher temperatures and concentrations generally accelerate chemical attack and decrease resistance. specialchem.comsolvay.com |

Photolysis Agent for Dyes and Polymers

The interaction of oxazole compounds with light is a critical consideration for their use in materials. The term photolysis refers to the decomposition of chemical compounds by light. Research indicates that the oxazole ring itself can undergo photolysis. semanticscholar.org Studies on peptidic oxazoles have shown that while they are completely stable against direct photolysis under simulated natural sunlight, they can be degraded via sensitized photooxidation. acs.org

The presence of a bromine substituent on the oxazole ring can increase its susceptibility to photolytic cleavage upon prolonged exposure to light. This suggests that while this compound could be a precursor for photoactive materials, its own stability under UV irradiation must be considered. Rather than acting as an agent to induce photolysis in other materials, it is more likely that the compound itself would be the subject of photochemical transformation.

However, this reactivity can also be harnessed. The visible-light-promoted photocatalysis of α-bromoketones and benzylamines to form substituted oxazoles demonstrates that photochemical methods can be employed in the synthesis of these heterocycles. researchgate.net Therefore, the photolytic properties of this compound are primarily relevant to its synthesis, stability, and degradation, rather than its use as a photolysis agent for other polymers and dyes. The high photostability of some naphthoxazole derivatives, which makes them suitable as fluorescent probes and laser dyes, indicates that the stability of the oxazole core can be enhanced through structural modification. nih.gov

Corrosion Inhibition Studies

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for protecting steel and its alloys in acidic environments. koreascience.krresearchgate.netisca.me The effectiveness of these compounds stems from their unique chemical structure, which contains both nitrogen and oxygen heteroatoms. koreascience.kr These atoms possess lone pairs of electrons that facilitate the adsorption of the oxazole molecule onto the metal surface, forming a protective film that insulates the metal from the corrosive medium. koreascience.kr

The process of inhibition involves both physical and chemical interactions between the inhibitor and the metal. koreascience.kr The formation of this adsorbed layer hinders the electrochemical processes of corrosion, thereby reducing the rate of metal deterioration. koreascience.kr Studies have demonstrated that the inhibition efficiency of oxazole derivatives increases with their concentration. researchgate.netarabjchem.org

While specific studies on this compound are not widely documented, the general principles of corrosion inhibition by azole compounds are well-established. Heterocyclic compounds containing nitrogen, sulfur, and oxygen are known to be effective inhibitors. researchgate.net The structure of this compound, with its oxazole ring, is well-suited for this application. The methyl groups can enhance the surface coverage of the adsorbed inhibitor molecule, while the electron-rich oxazole ring interacts strongly with the vacant d-orbitals of iron atoms on the steel surface. This makes it a strong candidate for investigation in corrosion inhibition formulations for various industries, including chemical processing and water treatment. koreascience.kr

Table 2: Investigated Oxazole and Related Derivatives as Corrosion Inhibitors

| Compound Type | Metal | Corrosive Medium | Key Finding |

|---|---|---|---|

| Oxazole derivatives | 316L Stainless Steel | Sulfamic Acid | Act as mixed-type inhibitors with efficiency up to 91%. isca.me |

| 3-Methyl-5-Phenylisoxazole | Mild Steel | HCl | Inhibition efficiency increases with concentration, following Temkin adsorption isotherm. researchgate.net |

| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Mild Steel | HCl | Acts as a mixed-type inhibitor with 96.6% efficiency at 300 ppm. arabjchem.org |

| Schiff base from 5-Bromo-isatin | Carbon Steel | NaCl | Theoretical and experimental data confirm it as a very good corrosion inhibitor. researchgate.net |

| Aromatic oxadiazoles | Mild Steel | HCl and H₂SO₄ | Predominantly act as cathodic inhibitors with good inhibition efficiency. researchgate.net |

Applications in Agrochemical Research

Components in Pesticides and Herbicides

The oxazole (B20620) framework is frequently utilized as a core structure or a linker to connect different active groups in the discovery of new pesticides and herbicides. ijpsonline.comresearchgate.net While specific public-domain data on commercial pesticides or herbicides containing the 5-Bromo-2,4-dimethyl-oxazole moiety is limited, its role as a precursor is well-established in synthetic chemistry literature. sci-hub.se The synthesis of this compound has been achieved through methods such as the electrophilic bromination of 2,4-dimethyloxazole (B1585046), yielding a compound ready for further functionalization. sci-hub.se

The development of modern agrochemicals often relies on the use of such halogenated heterocyclic building blocks. For instance, the related 4,5-dihydro-1,2-oxazole ring is a core component of the commercial pre-emergence herbicide pyroxasulfone. nih.gov This highlights the importance of the oxazole family in creating effective weed control agents. The strategic placement of substituents on the oxazole ring is crucial for biological activity, and this compound provides a key starting point for introducing this diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. tandfonline.comsci-hub.se Researchers can leverage the bromo-substituent to construct a wide array of derivatives for screening and development, aiming to create next-generation herbicides and pesticides. researchgate.netacs.org

Novel Fungicides with Enhanced Efficiency

The search for novel fungicides with improved efficacy and new mechanisms of action is a critical area of agrochemical research, driven by the emergence of resistant fungal strains. nih.gov Oxazole-based compounds have shown considerable promise in this area, exhibiting activity against a variety of plant fungal pathogens. numberanalytics.comresearchgate.net The 2,4-dimethyloxazole scaffold, which is the core of this compound, has been successfully incorporated into fungicidal candidates.

A notable area of research involves the development of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, a major class of modern antifungals. Recent studies have focused on designing novel SDHI fungicides by linking a 2,4-dimethyloxazole-5-carboxamide (B161234) moiety to a substituted thiazole (B1198619) ring. acs.org In this synthetic approach, a compound like this compound could theoretically serve as a key intermediate. The bromine atom would be transformed into a carboxylic acid or carboxamide group, which then acts as a crucial part of the final active molecule that inhibits the fungus's metabolic processes.

Research has demonstrated that these novel oxazole-thiazole carboxamide derivatives exhibit potent fungicidal activity. The efficiency of these compounds is highly dependent on the specific chemical groups attached to the core structure, a process facilitated by starting with versatile building blocks. The table below details the in-vitro fungicidal activity of several synthesized 2,4-dimethyloxazole derivatives against various plant pathogens. acs.org

Table 1: In-Vitro Fungicidal Activity of Novel 2,4-Dimethyloxazole Derivatives

| Compound ID | R-Group (on phenylthiazole moiety) | Target Fungus | EC₅₀ (μg/mL) |

| SEZA13 | H | Sclerotinia sclerotiorum | 1.83 |

| SEZA13 | H | Botrytis cinerea | 3.25 |

| SEZA15 | 4-Cl | Sclerotinia sclerotiorum | 0.95 |

| SEZA15 | 4-Cl | Botrytis cinerea | 1.56 |

| SEZA18 | 4-OCH₃ | Sclerotinia sclerotiorum | 1.92 |

| SEZA18 | 4-OCH₃ | Botrytis cinerea | 4.61 |

| Source: Adapted from research on novel SDHi fungicides. acs.org |

The data clearly indicates that subtle changes to the molecular structure, such as the addition of a chlorine atom (Compound SEZA15), can significantly enhance fungicidal efficiency, lowering the concentration required to inhibit fungal growth. acs.org This structure-activity relationship is fundamental to modern fungicide design and underscores the importance of versatile intermediates like this compound in synthesizing and testing a wide range of potential agrochemicals to discover candidates with enhanced performance. tandfonline.comacs.org

Role As Intermediates and Building Blocks in Organic Synthesis

Synthesis of Complex Molecules

5-Bromo-2,4-dimethyl-oxazole serves as a key intermediate in the synthesis of more complex molecules through various synthetic strategies. researchgate.netresearchgate.net One of the primary methods for its own synthesis involves the electrophilic bromination of 2,4-dimethyloxazole (B1585046) using N-bromosuccinimide (NBS), a reaction that can be performed without the need for a prior metallation step. researchgate.netsci-hub.se An alternative synthesis route is the flash-vacuum pyrolysis of 2-acetyl-4-bromo-3-methylisoxazol-5(2H)-one. researchgate.netsci-hub.seosi.lv

Once obtained, the bromine atom on the oxazole (B20620) ring acts as a handle for introducing further molecular complexity. It is particularly amenable to cross-coupling reactions, a powerful class of reactions in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, it can undergo reaction with diethyl malonate in the presence of titanium tetrachloride (TiCl₄) to yield a mixture of products that can be further elaborated. researchgate.net

The strategic placement of the bromo substituent makes this compound a multipurpose building block. researchgate.net Its ability to participate in reactions such as the Suzuki-Miyaura cross-coupling allows for the introduction of various aryl and heteroaryl groups, leading to the construction of highly substituted and complex molecular frameworks. researchgate.netsci-hub.se This versatility has been demonstrated in the synthesis of a range of di- and trisubstituted oxazoles. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | This compound | sci-hub.se |

| Flash-Vacuum Pyrolysis | 2-Acetyl-4-bromo-3-methylisoxazol-5(2H)-one | This compound | osi.lv |

| Alkylation | Diethyl malonate, TiCl₄ | Endocyclic and exocyclic products | researchgate.net |

| Cross-Coupling | Aryl/heteroaryl boronic acids, Palladium catalyst | Substituted oxazoles | researchgate.net |

Precursors for Novel Bioactive Molecules

The oxazole core is a well-established pharmacophore found in numerous biologically active natural products and synthetic pharmaceuticals. chemrxiv.orgresearchgate.net Halogenated oxazoles, including this compound, are valuable precursors for the synthesis of functionalized oxazoles that can be incorporated into these bioactive molecules. researchgate.netmdpi.com The ability to modify the bromo-substituted position allows for the systematic exploration of a compound's structure-activity relationship (SAR), a critical process in drug discovery.

Research into oxazole derivatives has revealed a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. smolecule.comsmolecule.comfarmaciajournal.com For example, derivatives of 5-bromo-oxazoles can serve as building blocks for potential anticancer and antimicrobial agents. smolecule.com The synthesis of new N-acyl-α-amino acids and 1,3-oxazoles derived from phenylalanine, incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl substituent, has been explored with the aim of creating new bioactive products. farmaciajournal.com

The versatility of this compound and related bromo-oxazoles allows for their use as starting materials in the development of new therapeutic agents. By strategically employing this building block, medicinal chemists can design and synthesize novel molecules with potentially enhanced biological activity and improved pharmacological profiles.

| Bioactive Molecule Class | Potential Application | Role of Bromo-oxazole | Reference |

| Functionalized Oxazoles | Drug Discovery | Key synthetic precursor | mdpi.com |

| Phenylalanine Derivatives | Cytotoxic agents | Structural scaffold | farmaciajournal.com |

| Heterocyclic Compounds | Anticancer, Antimicrobial | Versatile building block | smolecule.com |

Utility in Parallel Synthesis

Parallel synthesis is a powerful strategy used in modern drug discovery and materials science to rapidly generate large libraries of related compounds for high-throughput screening. The properties of this compound make it an excellent building block for this approach. Its defined point of reactivity at the bromine-substituted carbon allows for controlled and predictable diversification.

The utility of bromo-oxazoles in parallel synthesis has been specifically demonstrated in the context of the Suzuki-Miyaura cross-coupling reaction. researchgate.netsci-hub.se This palladium-catalyzed reaction is widely used due to its functional group tolerance and reliability. By reacting this compound with a diverse array of boronic acids or their esters in a parallel format, a library of compounds with different substituents at the 5-position can be efficiently synthesized. researchgate.netsci-hub.se

This approach facilitates the rapid exploration of the chemical space around the oxazole scaffold, which is crucial for identifying lead compounds with desired biological or material properties. The regiocontrolled synthesis of various bromooxazoles, including this compound, on a multigram scale further enhances their applicability as versatile building blocks for creating diverse molecular libraries. researchgate.netsci-hub.se

| Synthesis Technique | Key Reaction | Advantage | Reference |

| Parallel Synthesis | Suzuki-Miyaura Cross-Coupling | Rapid generation of compound libraries | researchgate.netsci-hub.se |

| Library Synthesis | Suzuki-Miyaura Cross-Coupling | Efficient exploration of chemical space |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted oxazoles is a cornerstone of heterocyclic chemistry, yet traditional methods often involve harsh conditions or multi-step processes with low atom economy. ijpsonline.comijpsonline.comorganic-chemistry.org Future research on 5-Bromo-2,4-dimethyl-oxazole will likely focus on developing greener, more efficient synthetic pathways.

Current and future synthetic strategies can be broadly categorized:

Classic Cyclization Methods: Routes like the Robinson-Gabriel and van Leusen syntheses are foundational but can be resource-intensive. ijpsonline.comijpsonline.com

Modern Catalytic Approaches: Transition-metal catalysis, particularly with gold, copper, and palladium, offers milder conditions and improved yields for creating 2,4,5-trisubstituted oxazoles. nih.govacs.org These methods often proceed via cascade reactions in a one-pot fashion, enhancing efficiency. organic-chemistry.orgnih.gov

Green Chemistry Principles: The application of green synthetic approaches is a major frontier. ijpsonline.comwiley.com This includes using eco-friendly solvents like ionic liquids, employing microwave or ultrasound assistance to accelerate reactions, and developing nanocatalyst systems that can be easily recovered and reused. ijpsonline.comijpsonline.commdpi.com An electrochemical approach has also been described, which avoids transition metals and toxic oxidants altogether. rsc.org

The bromine atom at the C5 position is typically introduced via electrophilic bromination using reagents like N-Bromosuccinimide (NBS). mdpi.com A key challenge is achieving regioselectivity, especially in complex molecules. Future methodologies may focus on direct C-H activation and bromination, a more atom-economical approach. researchgate.netnih.gov

Table 1: Comparison of Synthetic Approaches for Substituted Oxazoles

| Methodology | Description | Potential Advantages for this compound | Challenges |

|---|---|---|---|

| Classical Synthesis (e.g., Robinson-Gabriel) | Cyclodehydration of α-acylamino ketones. ijpsonline.com | Well-established and understood reaction mechanisms. | Often requires harsh dehydrating agents (e.g., H₂SO₄, PCl₅) and high temperatures, leading to low yields and side products. ijpsonline.comijpsonline.com |

| Transition-Metal Catalysis (e.g., Au, Cu, Pd) | One-pot, multi-component reactions involving amides, alkynes, and aldehydes. nih.govacs.org | High atom economy, good to excellent yields, and milder reaction conditions. nih.gov | Catalyst cost, potential for metal contamination in the final product, and optimization of ligands and conditions. |

| Green Synthetic Methods (e.g., Microwave, Ultrasound) | Utilizes alternative energy sources and eco-friendly solvents to drive reactions. ijpsonline.comijpsonline.com | Reduced reaction times, increased yields, lower energy consumption, and minimized hazardous waste. ijpsonline.comijpsonline.com | Scalability of the process and initial investment in specialized equipment. |

| Electrochemical Synthesis | Uses electrical current to mediate reactions, avoiding traditional oxidants. rsc.org | Highly sustainable, avoids transition metals and toxic reagents, and offers good functional group tolerance. rsc.org | Requires specialized electrochemical cells and optimization of electrolyte and electrode materials. |

Exploration of New Biological Activities and Therapeutic Targets

The oxazole (B20620) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. nih.govrsc.orgnih.govtandfonline.com The specific substitution pattern of this compound—with a halogen at C5 and methyl groups at C2 and C4—provides a unique electronic and steric profile that warrants investigation against various therapeutic targets.

Future research should involve broad-spectrum screening of the compound to identify novel biological activities. The presence of the bromine atom is particularly noteworthy, as halogens can enhance binding affinity to biological targets and improve pharmacokinetic properties. smolecule.comnih.gov

Key areas for exploration include:

Anticancer Activity: Oxazole derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of protein kinases, STAT3, and tubulin polymerization. nih.gov Screening against a panel of cancer cell lines could reveal selective cytotoxicity.

Anti-infective Properties: The oxazole ring is a component of antibacterial and antifungal agents. rsc.org The compound should be tested against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Anti-inflammatory Effects: Some oxazoles, like the NSAID Oxaprozin, act by inhibiting cyclooxygenase (COX) enzymes. rsc.orgjapsonline.com Investigating the effect of this compound on COX-1 and COX-2 is a logical step.

Metabolic Diseases: Oxazole derivatives have been designed as potential antidiabetic agents, for instance, by targeting the PPARγ receptor. rroij.comjcchems.com

Table 2: Potential Therapeutic Targets for this compound

| Therapeutic Area | Potential Molecular Target(s) | Rationale Based on Oxazole Chemistry |

|---|---|---|

| Oncology | Protein Kinases, STAT3, Microtubules, DNA Topoisomerases. nih.gov | The oxazole scaffold is a known pharmacophore in many potent anticancer agents. nih.gov The bromo-substituent may enhance interactions within target binding sites. |

| Infectious Diseases | Bacterial FtsZ, Bacterial Cell Wall Synthesis Enzymes. nih.gov | Halogenated heterocycles often exhibit strong antimicrobial properties. nih.gov |

| Inflammation | Cyclooxygenase (COX-1/COX-2). rsc.orgjapsonline.com | The core structure is analogous to known anti-inflammatory drugs. rsc.org Bromination has been shown to enhance COX inhibition in other scaffolds. japsonline.com |

| Diabetes | Peroxisome Proliferator-Activated Receptor gamma (PPARγ). rroij.com | Oxazole derivatives have been successfully designed and docked as potential PPARγ agonists. rroij.com |

| Neurological Disorders | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE). mdpi.com | The oxazole nucleus is present in CNS-active compounds. mdpi.com |

Design and Synthesis of Advanced Derivatives with Tailored Properties

This compound is an ideal starting point for the synthesis of a chemical library of advanced derivatives. The bromine atom at the C5 position is a versatile chemical handle, enabling a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups to systematically probe the structure-activity relationship (SAR). tandfonline.commdpi.com

Challenges and future directions in derivative design include:

C5-Position Modification: Systematically replacing the bromine with various functional groups to modulate potency, selectivity, and pharmacokinetic properties. Boronic esters could be introduced as intermediates for further functionalization. nih.gov

C2 and C4-Position Modification: While the methyl groups are less reactive, they can be modified. For instance, benzylic bromination followed by nucleophilic substitution could introduce new vectors for interaction with biological targets.

Bioisosteric Replacement: The oxazole ring itself, or the bromine atom, can be replaced with other groups (bioisosteres) to fine-tune the compound's properties. rsc.org For example, replacing bromine with a trifluoromethyl group could alter lipophilicity and metabolic stability.

The goal is to develop a comprehensive SAR profile that links specific structural modifications to changes in biological activity, providing a rational basis for designing more potent and selective therapeutic agents. nih.govsemanticscholar.org

Integration of Computational and Experimental Methodologies in Drug Design

The synergy between computational and experimental approaches is critical for modern drug discovery. For a compound like this compound, where experimental data may be sparse, in silico methods provide a powerful tool to guide research and prioritize synthetic efforts. rroij.comoregonstate.edu

Future research will heavily rely on this integration:

Molecular Docking: Once a potential biological target is identified, molecular docking can predict the binding mode and affinity of this compound and its virtual derivatives within the target's active site. ssaa.runih.govikm.org.my This helps to rationalize biological data and design new analogues with improved interactions.

Quantitative Structure-Activity Relationship (QSAR): As a library of derivatives is synthesized and tested, 3D-QSAR models can be built to correlate the physicochemical properties of the molecules with their biological activity. tandfonline.comnih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative charges are favored or disfavored, guiding the design of the next generation of compounds. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. jcchems.comnih.gov This helps to deprioritize molecules with likely poor pharmacokinetic profiles or toxicity issues, saving time and resources.

DFT Studies: Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecule, such as the HOMO-LUMO energy gap and molecular electrostatic potential, which are related to its reactivity and ability to interact with biological targets. ssaa.ruirjweb.com

This iterative cycle—where computational models predict promising compounds, which are then synthesized and tested, with the results feeding back to refine the models—will be essential for efficiently exploring the therapeutic potential of the this compound scaffold. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2,4-dimethyl-oxazole, and how can reaction yields be optimized?

A common method involves halogenation or substitution reactions in oxazole derivatives. For example, bromination of 2,4-dimethyl-oxazole using brominating agents like NBS (N-bromosuccinimide) under controlled conditions can yield the desired product. Evidence from analogous oxazole syntheses highlights refluxing in solvents like DMSO or ethanol with acid catalysts (e.g., glacial acetic acid) to improve reaction efficiency . Yield optimization may involve adjusting reaction time (e.g., 18-hour reflux for complete conversion) and purification via recrystallization (e.g., water-ethanol mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹).

- NMR spectroscopy : NMR reveals methyl group environments (δ ~2.0–2.5 ppm), while NMR confirms the oxazole ring carbons and bromine substitution .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M⁺] for C₅H₆BrNO₂) .

Q. How can researchers confirm the crystallographic structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous oxazole derivatives, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 14.828 Å, b = 7.1335 Å) have been reported. Intermolecular interactions, such as C-H⋯O/N hydrogen bonds, stabilize the lattice . Hirschfeld surface analysis can further quantify interaction contributions (e.g., H⋯H interactions dominate at ~34%) .

Advanced Research Questions

Q. How can contradictory data between computational and experimental results for oxazole derivatives be resolved?

Discrepancies in properties like bond lengths or spectroscopic data may arise from approximations in computational models (e.g., DFT vs. experimental crystallography). For example, in a related study, calculated %C values (73.20) diverged slightly from experimental results (73.00) due to crystal packing effects . Mitigation strategies include:

Q. What strategies are effective for modifying the oxazole ring to enhance biological activity or stability?

Substituent engineering is critical. Bromine at C5 and methyl groups at C2/C4 enhance steric and electronic properties. Advanced methods include:

Q. How can intramolecular interactions in this compound be exploited for material science applications?

The planar oxazole core and bromine’s polarizability enable applications in organic electronics. For example:

- Nonlinear optics (NLO) : The electron-withdrawing bromine and methyl groups create charge-transfer asymmetry, enhancing NLO properties.

- Coordination chemistry : Bromine can act as a ligand anchor for metal-organic frameworks (MOFs), as demonstrated in stannyl-oxazole derivatives .

Methodological Guidance

Q. What experimental precautions are necessary when handling brominated oxazoles?

- Safety protocols : Use impervious gloves (e.g., nitrile) and sealed goggles to avoid skin/eye contact.

- Reactivity : Brominated compounds may decompose under light/heat; store in amber vials at –20°C .

- Waste disposal : Neutralize brominated byproducts with reducing agents (e.g., NaHSO₃) before disposal .

Q. How should researchers design a kinetic study for oxazole derivative reactions?

- Time-resolved monitoring : Use HPLC or in situ IR to track intermediate formation.

- Variable control : Test temperature (e.g., 25–80°C) and solvent polarity (e.g., DMSO vs. THF) to determine rate laws .

Data Analysis and Interpretation

Q. How can crystallographic data be used to predict solubility and bioavailability of this compound?

Q. What statistical methods are appropriate for analyzing cell proliferation assays involving halogenated heterocycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。